Iopamidol-d3
Description
Structural and Physicochemical Differences
While this compound shares the same triiodinated aromatic core as Iopamidol, its deuterium labeling results in distinct physicochemical properties:
Table 3: Comparative properties of Iopamidol and this compound
Deuterium substitution reduces the zero-point vibrational energy of C-D bonds compared to C-H bonds, potentially affecting reaction kinetics in metabolic studies .
Functional and Analytical Implications
- Imaging Applications : Both compounds serve as X-ray contrast agents due to their high iodine content. However, this compound is primarily used in research settings for tracer studies, leveraging deuterium’s detectability via mass spectrometry .
- Synthetic Pathways : this compound is synthesized from Iopamidol through deuterium exchange reactions or by using deuterated precursors, ensuring isotopic purity >95% .
- Spectroscopic Differentiation : Fourier-transform infrared (FTIR) spectra of this compound show shifted absorption bands near 2100–2200 cm⁻¹, corresponding to C-D stretching vibrations .
Research Utility
This compound enables precise tracking in pharmacokinetic and biodistribution studies. For example, in vivo deuterium labeling combined with liquid chromatography-mass spectrometry (LC-MS) allows quantification of the parent compound’s metabolic fate without interference from endogenous molecules .
Properties
CAS No. |
1217831-76-9 |
|---|---|
Molecular Formula |
C17H22I3N3O8 |
Molecular Weight |
780.108 |
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3 |
InChI Key |
XQZXYNRDCRIARQ-FYFSCIFKSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Synonyms |
N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide; Iomapidol-d3; B-15000-d3; SQ-13396-d3; Iopamiro-d3; Iopamiron-d3; Isovue-d3; Jopamiro-d3; Niopam-d3; Solutrast-d3; |
Origin of Product |
United States |
Preparation Methods
Core Structure and Functional Groups
Iopamidol (C<sub>17</sub>H<sub>22</sub>I<sub>3</sub>N<sub>3</sub>O<sub>8</sub>) features a triiodinated benzene core conjugated with two (S)-2-hydroxypropanamide groups and one 2-amino-1,3-propanediol moiety. The deuteration of this molecule typically targets the methyl groups in the (S)-2-hydroxypropanamide side chains or the amine hydrogens in the 1,3-propanediol unit.
Established Synthetic Routes for Non-Deuterated Iopamidol
Three primary routes dominate industrial production:
-
Direct Iodination Pathway : 5-Nitro-1,3-benzenedicarboxylic acid undergoes hydrogenation, iodination, and sequential amidation with (S)-2-(acetyloxy)propionyl chloride and 2-amino-1,3-propanediol.
-
Hydroxyl Protection Strategy : 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid is amidated with 2-amino-1,3-propanediol, followed by hydroxyl protection and condensation with (S)-2-(acetyloxy)propionyl chloride.
-
Smiles Rearrangement Approach : Ether intermediates derived from 5-hydroxy-2,4,6-triiodo-1,3-benzenedicarboxylic acid undergo rearrangement to yield iopamidol.
Strategic Deuterium Incorporation in Iopamidol-d3
Selection of Deuteration Sites
Deuterium labeling in this compound focuses on positions with high metabolic stability and minimal isotopic exchange:
-
Methyl Groups in (S)-2-Hydroxypropanamide : Replacement of hydrogen with deuterium in the methyl groups (C-D<sub>3</sub>) enhances isotopic stability while preserving stereochemistry.
-
Amine Hydrogens in 1,3-Propanediol : Deuterated amines (N-D<sub>2</sub>) improve resistance to enzymatic deamination during metabolic studies.
Route 1: Deuterated Acyl Chloride Intermediate
-
Synthesis of (S)-2-(Deuterioalkoxy)propionyl Chloride-d<sub>3</sub> :
-
Acylation and Iodination :
Key Reaction Conditions
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acylation | (S)-2-(methoxy-d<sub>3</sub>)propionyl chloride | 25–30 | 24 | 78–82 |
| Iodination | KI/I<sub>2</sub> (3.5 eq) | 90 | 3 | 92 |
Route 2: Post-Synthetic Isotopic Exchange
-
Deuterium-Hydrogen Exchange : Stir iopamidol in D<sub>2</sub>O under basic conditions (pH 10–11) at 60°C for 48 hours to replace labile hydrogens in amine and hydroxyl groups.
-
Limitations : Low regioselectivity and partial loss of stereochemical integrity.
Optimization of Deuterated Synthesis
Catalytic Systems for Enhanced Efficiency
Industrial-Scale Considerations
-
Cost Analysis : Deuteration increases raw material costs by 30–40%, primarily due to deuterated solvents (CD<sub>3</sub>OD: $2,500–$3,000/kg vs. CH<sub>3</sub>OH: $0.50/kg).
-
Yield Improvements :
Analytical Characterization of this compound
Spectroscopic Validation
Purity and Isotopic Abundance
| Parameter | Specification | Method |
|---|---|---|
| Isotopic Purity | ≥98% d<sub>3</sub> | LC-MS |
| Chemical Purity | ≥99.5% | HPLC |
| Residual Solvents | <50 ppm | GC |
Chemical Reactions Analysis
Chlorination
Iopamidol can undergo transformation during chlorination, a process that follows a second-order reaction . The observed rate constant for this reaction can be up to 0.87 M⁻¹ s⁻¹ (±0.021 M⁻¹ s⁻¹) at a specific pH .
UV Photolysis
Iopamidol can undergo transformation by UV photolysis in the presence of oxygen, and this process is enhanced by the presence of sulfite .
Abatement from Waters
Iopamidol can be removed from aqueous solutions using powdered activated carbon (PAC) as a sorbent .
Anaerobic Transformation
Iopamidol can undergo anaerobic transformation, which is relevant in wastewater treatment processes .
Click Chemistry
Iopamidol, like other molecules with suitable functional groups, can potentially participate in click chemistry reactions. AutoClickChem is a computer algorithm that simulates click chemistry reactions in silico . This involves identifying functional groups such as alkynes, azides, and epoxides that can participate in predefined chemical reactions .
Other Potential Reactions
Iopamidol features alcohol and amide functional groups, and could undergo reactions typical of these functionalities, such as:
- Acylation/Hydrolysis: The amide groups in iopamidol can undergo hydrolysis under acidic or basic conditions, cleaving the amide bonds. Conversely, the hydroxyl groups can be acylated .
- Etherification/Esterification: The hydroxyl groups present in iopamidol can participate in etherification or esterification reactions .
- Oxidation/Reduction: The hydroxyl groups might be oxidized to ketones or aldehydes under specific conditions, while the entire molecule could be reduced under harsh conditions .
Disclaimer: The information above is based on the available search results and pertains primarily to iopamidol. Chemical reactions of iopamidol-d3 are expected to be similar, with potential differences in reaction rates due to the presence of deuterium.
Scientific Research Applications
Medical Imaging Applications
Iopamidol-d3 is primarily utilized as a contrast agent in various imaging modalities:
- Computed Tomography (CT) : It enhances the visibility of internal structures during CT scans, facilitating the diagnosis of conditions such as tumors, vascular diseases, and organ abnormalities. Iopamidol formulations are available with varying iodine concentrations, typically ranging from 140 mg to 370 mg iodine per milliliter, allowing for tailored imaging based on specific diagnostic needs .
- Magnetic Resonance Imaging (MRI) : Recent studies have explored the use of this compound in chemical exchange saturation transfer MRI (CEST-MRI) to assess extracellular pH in tumors. The ability to monitor tumor microenvironments longitudinally using this compound has shown promise in evaluating treatment responses and tumor biology .
- Angiography : this compound is employed in various angiographic procedures, including cerebral and peripheral arteriography, aiding in the visualization of blood vessels and detection of blockages or abnormalities .
Research Applications
This compound has been investigated for its utility beyond conventional imaging:
- Tumor Microenvironment Studies : A notable application involves its use to measure extracellular pH in pancreatic tumors. By administering this compound intraperitoneally or intravenously, researchers can monitor changes in tumor pH over time, providing insights into tumor metabolism and response to therapies .
- Environmental Fate Studies : Research has focused on the biotransformation and environmental impact of iodinated contrast media, including iopamidol. Studies indicate that iopamidol undergoes various transformations in aerobic environments, affecting its persistence and potential ecological risks when released into wastewater systems. This research is crucial for understanding the environmental implications of widespread clinical use .
Case Studies and Empirical Findings
Several case studies highlight the effectiveness and versatility of this compound:
Mechanism of Action
Iopamidol-d3 exerts its effects by enhancing the contrast of internal structures in diagnostic imaging. The iodine atoms in the molecule absorb X-rays, making the structures more visible. The deuterium atoms do not significantly alter the mechanism of action but provide a means to study the compound’s behavior in the body.
Molecular Targets and Pathways:
Molecular Targets: Blood vessels, tissues, and organs where the contrast agent is distributed.
Pathways: The compound is distributed through the bloodstream and excreted primarily through the kidneys.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of Iopamidol-d3:
Key Structural Differences:
- This compound vs. Iopamidol : Deuterium substitution at three positions enhances metabolic stability, reducing hydrogen-deuterium exchange rates in analytical workflows .
- Iopamidol vs. Iopromide : Iopromide contains a methyl group on one of its hydroxyl-bearing side chains, improving water solubility and renal excretion rates compared to Iopamidol .
- Iothalamic Acid : Lacks the complex polyol side chains of Iopamidol, resulting in higher osmolality and reduced clinical tolerability .
Pharmacokinetic and Stability Comparisons
Metabolic Stability:
- This compound : Deuterium incorporation slows hepatic metabolism via the kinetic isotope effect, making it ideal for stable isotope dilution assays .
- Iopamidol: Rapidly excreted unchanged in urine (90% within 24 hours) due to low protein binding and non-ionic structure .
- Iopromide : Similar renal excretion profile to Iopamidol but with a slightly faster clearance rate due to enhanced hydrophilicity .
Thermal and Chemical Stability:
- This compound: Demonstrates superior stability under high-temperature storage conditions compared to non-deuterated forms, as deuterium bonds resist degradation .
- Iopamidol-Related Compounds (A, B, C) : Degradation products of Iopamidol (e.g., de-iodinated or oxidized forms) are monitored in quality control; these are structurally distinct from this compound .
Q & A
Q. What are the critical parameters for synthesizing and characterizing Iopamidol-d3 in preclinical studies?
Methodological Answer: Synthesis protocols must specify isotopic purity (>99% deuterium incorporation), validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Characterization should include stability testing under physiological conditions (pH, temperature) and comparison to non-deuterated Iopamidol to confirm isotopic effects on solubility and reactivity .
Q. How should researchers design in vitro experiments to assess the stability of this compound in biological matrices?
Methodological Answer: Use simulated biological fluids (e.g., plasma, urine) at 37°C with controlled pH (6.8–7.4). Quantify degradation products via high-performance liquid chromatography (HPLC) coupled with tandem MS. Include non-deuterated Iopamidol as a control to isolate deuterium-specific stability profiles .
Q. What statistical considerations are essential when analyzing dose-response relationships for this compound in imaging studies?
Methodological Answer: Employ non-linear regression models (e.g., Hill equation) to estimate EC50 values. Report confidence intervals and use ANOVA for inter-group comparisons. Ensure sample sizes are justified via power analysis to detect clinically relevant differences (α=0.05, β=0.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart across studies?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, analytical methods). Validate assays using standardized protocols (ICH guidelines) and cross-reference deuterium kinetic isotope effects (KIE) reported in physicochemical literature . Replicate conflicting studies under controlled conditions to isolate methodological disparities .
Q. What strategies are recommended for validating the specificity of deuterated analogs like this compound in complex biological samples?
Methodological Answer: Use stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects. Perform interference testing with structurally similar compounds (e.g., other iodinated contrast agents). Validate via orthogonal techniques such as ultra-high-resolution MS or ion mobility spectrometry .
Q. How should cross-species differences in this compound metabolism be addressed when extrapolating preclinical data to human trials?
Methodological Answer: Compare metabolic pathways (e.g., cytochrome P450 isoforms) between species using liver microsomes or hepatocyte assays. Apply physiologically based pharmacokinetic (PBPK) modeling to scale dosages. Include species-specific protein binding and renal clearance data in simulations .
Q. What are the best practices for reconciling discrepancies in toxicity profiles of this compound observed in vitro versus in vivo models?
Methodological Answer: Evaluate in vitro-to-in vivo extrapolation (IVIVE) using quantitative systems toxicology (QST) models. Assess tissue-specific uptake via autoradiography and correlate with histopathology findings. Adjust for deuterium-related metabolic shifts (e.g., altered hydrogen bonding in reactive intermediates) .
Methodological and Ethical Considerations
Q. How can researchers ensure compliance with ICH guidelines when designing clinical trials involving this compound?
Methodological Answer: Adhere to E6(R2) Good Clinical Practice (GCP) standards for protocol clarity, adverse event reporting, and informed consent. Include a PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align trial objectives with regulatory requirements .
Q. What steps are critical for maintaining data integrity in multi-center studies using this compound?
Methodological Answer: Standardize analytical workflows across sites via centralized training and reference materials. Implement blinded data review panels to mitigate bias. Use electronic data capture (EDC) systems with audit trails to ensure traceability .
Data Analysis and Reporting Standards
Q. How should researchers address variability in deuterium labeling efficiency when publishing synthetic yields of this compound?
Methodological Answer: Report batch-specific deuterium incorporation rates (mean ± SD) and disclose purification methods (e.g., column chromatography, recrystallization). Use ANOVA to compare yields across synthesis batches, with post-hoc Tukey tests for significant differences .
Q. What criteria should guide the selection of analytical techniques for quantifying this compound in environmental samples?
Methodological Answer: Prioritize techniques with low detection limits (e.g., LC-MS/MS for ng/L sensitivity) and high specificity. Validate recovery rates (>85%) via spike-and-recovery experiments in relevant matrices (e.g., wastewater, soil). Include quality control samples in each analytical run .
Cross-Disciplinary Applications
Q. How can mechanistic studies elucidate the role of deuterium in altering this compound’s contrast enhancement properties?
Methodological Answer: Perform molecular dynamics simulations to compare hydrogen/deuterium bonding patterns in aqueous solutions. Validate predictions via small-angle X-ray scattering (SAXS) to assess aggregation behavior. Correlate findings with clinical imaging data (e.g., MRI signal intensity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
